

# Technical Guide: (R)-Tetrahydrofuran-3-ol Spectral Analysis & Characterization

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## Compound of Interest

Compound Name: *(R)-tetrahydrofuran-3-ol  
hydrochloride*

Cat. No.: *B13727360*

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## Executive Summary & Critical Nomenclature Note

Target Entity: (R)-Tetrahydrofuran-3-ol CAS Number: 86087-24-3 Synonyms: (R)-3-Hydroxytetrahydrofuran, (3R)-Oxolan-3-ol[1]

### **Critical Technical Note: The "Hydrochloride" Misconception**

It is chemically inaccurate to classify (R)-tetrahydrofuran-3-ol as a "hydrochloride" salt in a stable, isolable solid form. Unlike amines (e.g., (R)-3-aminotetrahydrofuran), cyclic ethers and alcohols do not possess a sufficiently basic center to form stable hydrochloride salts under standard ambient conditions.

If your workflow requires a solid hydrochloride salt, you are likely handling (R)-3-aminotetrahydrofuran hydrochloride (CAS 1072015-52-1), a common chiral amine intermediate. This guide focuses on the (R)-tetrahydrofuran-3-ol (free alcohol), as indicated by the "ol" suffix in your request, but researchers must verify the chemical structure of their starting material to avoid catastrophic synthesis errors.

## Chemical Identity & Physicochemical Properties[1]

[2][3][4]

Property	Data
IUPAC Name	(3R)-oxolan-3-ol
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>
Molecular Weight	88.11 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	181 °C (at 760 mmHg)
Density	1.103 g/mL at 25 °C
Chirality	(R)-enantiomer
Optical Rotation	[α] <sub>D</sub> 20 ≈ -16° to -18° (c=1, Methanol)

## Spectral Data Analysis (The Core)

### Mass Spectrometry (EI-MS)

Methodology: Electron Impact (EI) Ionization at 70 eV.[2] Diagnostic Value: High. The fragmentation pattern is distinct for the 3-isomer compared to tetrahydrofurfuryl alcohol.[2]

- Parent Ion (M<sup>+</sup>): m/z 88 (Significant abundance, ~15-20%)
- Base Peak: m/z 57 (C<sub>3</sub>H<sub>5</sub>O<sup>+</sup>)
  - Mechanistic Insight: Formed via ring cleavage and loss of CH<sub>2</sub>OH or equivalent fragments. This is the dominant fragment.
- Secondary Peaks:
  - m/z 70 (M - 18): Loss of water (H<sub>2</sub>O). Characteristic of cyclic alcohols.
  - m/z 58: C<sub>3</sub>H<sub>6</sub>O<sup>+</sup> fragment.
  - m/z 31: CH<sub>2</sub>OH<sup>+</sup> (Less abundant than in hydroxymethyl derivatives).

## Infrared Spectroscopy (FT-IR)

Methodology: Neat liquid film (ATR). Diagnostic Value: Confirms functional groups (OH and Ether).

Frequency (cm <sup>-1</sup> )	Vibration Mode	Assignment
3350 - 3450	O-H Stretch	Broad band, indicative of H-bonded hydroxyl group.
2850 - 2950	C-H Stretch	sp <sup>3</sup> C-H stretching (cyclic methylene).
1050 - 1100	C-O Stretch	Strong ether C-O-C and alcohol C-O stretches.
900 - 1000	Ring Breathing	Characteristic cyclic ether pulsations.

## Nuclear Magnetic Resonance (NMR)

Solvent: CDCl<sub>3</sub> (Chloroform-d) Internal Standard: TMS (0.00 ppm)

### <sup>1</sup>H NMR (400 MHz)

The spectrum displays complex coupling due to the chiral center at C3 and the non-equivalence of methylene protons.

- δ 4.45 - 4.55 ppm (m, 1H):H-3 (Methine proton on the chiral center). Deshielded by the hydroxyl group.
- δ 3.90 - 4.05 ppm (m, 1H):H-2a (Proton adjacent to ether oxygen).
- δ 3.75 - 3.85 ppm (m, 2H):H-2b and H-5a (Overlapping multiplets adjacent to ether oxygen).
- δ 3.60 - 3.70 ppm (m, 1H):H-5b.
- δ 2.20 - 2.50 ppm (br s, 1H):-OH (Hydroxyl proton). Note: Shift is concentration-dependent.
- δ 2.00 - 2.15 ppm (m, 1H):H-4a (One of the C4 methylene protons).

- $\delta$  1.80 - 1.95 ppm (m, 1H):H-4b (The other C4 methylene proton).

### $^{13}\text{C}$ NMR (100 MHz)

Distinct signals for the four ring carbons.

- $\delta$  ~75.3 ppm:C-2 (CH<sub>2</sub> adjacent to ether oxygen and chiral center).
- $\delta$  ~73.1 ppm:C-3 (Chiral CH-OH).
- $\delta$  ~66.8 ppm:C-5 (CH<sub>2</sub> adjacent to ether oxygen, distal to chiral center).
- $\delta$  ~35.4 ppm:C-4 (CH<sub>2</sub> at the "bottom" of the ring).

## Experimental Protocols

### Synthesis Workflow (Chiral Pool Approach)

The most reliable route to high-enantiomeric excess (ee) (R)-tetrahydrofuran-3-ol is the reduction and cyclization of (R)-malic acid derivatives.



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Figure 1: Synthetic pathway from (R)-Malic Acid to (R)-Tetrahydrofuran-3-ol via 1,2,4-butanetriol cyclization.[3][4]

### Quality Control: Enantiomeric Purity Analysis

To verify the (R)-enantiomer against the (S)-enantiomer, use Chiral GC or HPLC.

- Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Hexane/Isopropanol (90:10).
- Detection: Refractive Index (RI) or UV (210 nm, though weak).

- Derivatization (Optional): Reaction with Mosher's acid chloride allows for  $^1\text{H}$  NMR determination of ee via diastereomeric peak separation.

## Applications in Drug Development

The (R)-tetrahydrofuran-3-ol moiety is a privileged scaffold in Medicinal Chemistry, serving as a chiral ether linker.

- Tyrosine Kinase Inhibitors (TKIs): Used to introduce solubility-enhancing polar ether groups (e.g., in Afatinib analogs).
- SGLT2 Inhibitors: The tetrahydrofuran ring mimics sugar moieties, providing specific binding interactions in glucose transporter active sites (e.g., Empagliflozin intermediates often utilize the (S)-isomer, making the (R)-isomer critical for structure-activity relationship (SAR) studies).

## References

- NIST Chemistry WebBook. 3-Furanol, tetrahydro- Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [\[Link\]](#)
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- Milosavljević, A. R., et al. (2010). Electron impact ionization of furanose alcohols. [\[2\]](#)[\[5\]](#) Journal of Chemical Physics. [\[2\]](#) [\[Link\]](#)

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## Sources

- 1. (-)-3-Hydroxytetrahydrofuran | C<sub>4</sub>H<sub>8</sub>O<sub>2</sub> | CID 641512 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

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